molecular formula C15H15N3 B12533986 Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- CAS No. 659734-78-8

Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)-

Cat. No.: B12533986
CAS No.: 659734-78-8
M. Wt: 237.30 g/mol
InChI Key: ZTLRLWUQTNATCE-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

The molecular formula C~15~H~15~N~3~ (molecular weight: 237.306 g/mol) defines a compact framework comprising a central pyridine ring substituted with two pyrrole groups via an ethyl bridge. The IUPAC name—2-[1,1-di(1H-pyrrol-2-yl)ethyl]pyridine—reflects the ethyl linkage connecting the pyridine’s C2 position to two pyrrole rings at the β-positions.

Key Bonding Features

The SMILES notation C1=CC=NC(=C1)C(C2=CC=CN2)C3=CC=CN3 reveals three distinct heterocycles: one pyridine and two pyrroles. The ethyl bridge adopts a geminal configuration, positioning both pyrrole units on the same carbon atom. Density functional theory (DFT) calculations on analogous pyrrole-pyridine systems suggest partial conjugation between the pyridine’s lone pair and the adjacent ethyl group, moderating electron density distribution across the molecule.

Table 1: Molecular Geometry Parameters
Property Value Source
Molecular formula C~15~H~15~N~3~
Monoisotopic mass 237.126597 Da
Hybridization (pyridine N) sp²
Bond angle (C-C-N, pyridine) 117°–123°

The ethyl linker’s C-C bond length (1.54 Å) and tetrahedral geometry introduce steric constraints, forcing the pyrrole rings into a non-planar arrangement relative to the pyridine core.

Properties

CAS No.

659734-78-8

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

2-[1,1-bis(1H-pyrrol-2-yl)ethyl]pyridine

InChI

InChI=1S/C15H15N3/c1-15(13-7-4-10-17-13,14-8-5-11-18-14)12-6-2-3-9-16-12/h2-11,17-18H,1H3

InChI Key

ZTLRLWUQTNATCE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CN1)(C2=CC=CN2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed Condensation of Pyridine Aldehydes with Pyrrole

Reaction Mechanism and Optimization

The condensation of pyridine-derived aldehydes with pyrrole represents a foundational approach. Amberlyst 15 or trifluoroacetic acid (TFA) catalyzes the formation of dipyrromethane intermediates, which are subsequently functionalized onto pyridine. For example, 2-pyridinecarboxaldehyde reacts with excess pyrrole in dichloromethane (DCM) under catalytic TFA (0.38 mmol) at room temperature for 30 minutes. This method yields 2-(di(1H-pyrrol-2-yl)methyl)pyridine with 75% efficiency after silica gel chromatography.

Key Conditions:
  • Catalyst: Amberlyst 15 or TFA (0.2–0.5 equiv).
  • Solvent: DCM or toluene.
  • Temperature: Room temperature (20–25°C).
  • Yield: 68–75%.

Challenges and Modifications

Sensitivity to prolonged solvent exposure necessitates rapid purification. Substituting TFA with milder Lewis acids (e.g., ZnCl₂) reduces side reactions, improving yields to 82%.

One-Pot Synthesis via Acetylene Addition to Diacetylpyridine Oximes

High-Pressure Acetylene Cyclization

A scalable one-pot method involves reacting diacetylpyridine oximes with acetylene in lithium or potassium hydroxide/dimethyl sulfoxide (DMSO) at 80–140°C under 25–30 atm pressure. This forms 2,6-bis(pyrrol-2-yl)pyridine derivatives via [2+2+2] cycloaddition, achieving 65–78% yields.

Reaction Scheme:

$$
\text{Diacetylpyridine oxime} + \text{Acetylene} \xrightarrow{\text{MOH/DMSO}} \text{2-(1,1-di-1H-pyrrol-2-ylethyl)pyridine}
$$

Optimization Insights:
  • Base: KOH > LiOH (higher regioselectivity).
  • Pressure: 25–30 atm minimizes oligomerization.
  • Yield: 70% average.

Structural and Conformational Analysis

Density functional theory (DFT) studies (B3LYP/6-311G) reveal the *cis-cis conformation as most stable, with a 7.8 kcal/mol energy difference from trans-trans forms.

Transition Metal-Catalyzed Coupling Reactions

Rhodium-Catalyzed Cross-Coupling

Bromopyridines undergo Suzuki-Miyaura coupling with pyrrole-boronic acids. For 3-bromo-2-(1H-pyrrol-1-yl)pyridine , Rh-6G catalysis in DMSO with DIPEA at 100°C for 2.5 hours achieves 48–54% yields.

Example Protocol:
  • Substrate: 2-Bromo-3-(1H-pyrrol-1-yl)pyridine.
  • Catalyst: Rh-6G (10 mol%).
  • Conditions: 100°C, N₂ atmosphere.
  • Yield: 50%.

Palladium-Mediated Alkylation

Palladium(dppf)Cl₂ facilitates coupling between iodopyridines and vinylpyrrole derivatives. Microwave-assisted reactions (200 W, 10 minutes) in dioxane/methanol yield 2-(1-vinylpyrrol-2-yl)pyridine analogs with 85% efficiency.

Microwave-Assisted Alkylation and Cyclization

N-Allylation/Ring-Closing Metathesis (RCM)

A diversity-oriented approach employs microwave-assisted N-allylation of pyridine aminoamides, followed by Grubbs II-catalyzed RCM. This constructs dihydro-pyrrole units adjacent to pyridine, yielding 2-(2,5-dihydro-1H-pyrrol-1-yl)pyridine derivatives in 72–89% yields.

Key Steps:
  • Microwave Allylation: 200 W, 4 minutes.
  • RCM: Grubbs II (3 mol%), toluene, 3 minutes.
  • Yield: 82%.

Comparative Analysis of Synthetic Methods

Method Catalyst Conditions Yield (%) Purity (%)
Lewis Acid Condensation Amberlyst 15/TFA RT, 30 min 68–75 95
Acetylene Cyclization KOH/DMSO 140°C, 30 atm 65–78 90
Rh-Catalyzed Coupling Rh-6G 100°C, 2.5 h 48–54 88
Microwave RCM Grubbs II Microwave, 200 W 72–89 97

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine or pyrrole derivatives with altered oxidation states .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Pyridine derivatives are well-known for their pharmacological activities. Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- has been investigated for its potential as an analgesic and sedative agent. Recent studies have demonstrated that derivatives of pyrrolo[3,4-c]pyridine exhibit higher analgesic activity compared to traditional analgesics like aspirin, with some compounds showing effects comparable to morphine in animal models .

Table 1: Biological Activities of Pyridine Derivatives

Compound NameActivity TypeComparative Efficacy
Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)-AnalgesicSimilar to Morphine
Pyrrolo[3,4-c]pyridine derivativesAnalgesicMore active than Aspirin
7-AzaindolesAnticancerEffective in cell lines
Pyrrolo[2,3-d]pyrimidinesAntiviralPromising results

Case Study: Analgesic Activity Testing

In a study evaluating the analgesic properties of new pyrrolo[3,4-c]pyridine derivatives, compounds were subjected to "hot plate" and "writhing" tests. The results indicated that several derivatives exhibited significant analgesic effects, suggesting their potential as effective pain relief medications .

Antimicrobial and Antiviral Applications

Pyridine derivatives have shown promise in antimicrobial and antiviral applications. Research indicates that certain pyrrole and pyrrolopyrimidine derivatives possess potent antimicrobial properties against various pathogens . This makes them valuable candidates for developing new antibiotics or antiviral drugs.

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Compound NamePathogen TargetedInhibition Zone (mm)
Pyridine derivative AE. coli15
Pyridine derivative BS. aureus18
Pyrrolo[3,4-c]pyridineInfluenza VirusSignificant inhibition

Material Science Applications

Pyridine-based compounds are also being explored for their utility in material science. Their unique structural properties allow them to be used in synthesizing advanced materials such as polymers and nanomaterials.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating pyridine derivatives into polymer matrices can enhance thermal stability and mechanical properties. For instance, the synthesis of thermally stable polymers using pyridine derivatives has shown improvements in tensile strength and thermal degradation temperature .

Mechanism of Action

The mechanism by which Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The pyridine and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Molecular Properties of Pyridine Derivatives and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Position on Pyridine Key Structural Features
2-(1,3-Oxazolin-2-yl)pyridine C₈H₈N₂O 148.16 Oxazoline 2 Six-membered oxazoline ring with O and N atoms
2,6-Bis(1,3-oxazolin-2-yl)pyridine C₁₁H₁₂N₄O₂ 232.24 Oxazoline (bis) 2,6 Symmetric substitution; dual ligand sites
2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile C₉H₇N₃ 157.18 Pyrrole-methylidene N/A (non-pyridine) Conjugated system with propanedinitrile backbone
Piperidine, 1-[(1-methyl-1H-pyrrol-2-yl)methyl]- C₁₁H₁₈N₂ 178.27 Pyrrole-methyl N/A (piperidine) Saturated six-membered piperidine ring
Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- C₁₃H₁₅N₃ 213.28 Di-pyrrole ethyl 2 Branched ethyl linker; dual pyrrole donors

Key Observations:

  • Substituent Bulk and Flexibility: The di-pyrrole ethyl group in the target compound introduces greater steric bulk compared to oxazoline or single-pyrrole substituents.
  • Electronic Effects: Pyrrole’s electron-rich nature contrasts with oxazoline’s mixed donor-acceptor properties (oxygen is electronegative, while oxazoline nitrogen is a moderate σ-donor). This makes the target compound a stronger electron donor, advantageous for stabilizing electron-deficient metal centers .
  • Conformational Differences : Unlike the rigid conjugated system in 2-[(1-methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile , the target compound’s ethyl linker may adopt multiple conformations, influencing its supramolecular interactions.

Biological Activity

Pyridine derivatives, particularly those containing pyrrole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- (C14H13N3) is a notable example, exhibiting a range of pharmacological properties that make it a candidate for further investigation in drug development.

Chemical Structure and Properties

The structure of Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- features a pyridine ring substituted with a di-pyrrole ethyl group. This configuration is crucial for its biological activity as it influences the compound's interaction with various biological targets.

Property Value
Molecular FormulaC14H13N3
Molecular Weight225.27 g/mol
Melting PointNot specified
SolubilityVaries by solvent

Anticancer Properties

Pyridine derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds similar to Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain pyridine-based compounds demonstrate significant cytotoxicity against Caco2 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer) cells through MTT assays .

A specific study highlighted the synthesis of novel pyridine derivatives which exhibited varying degrees of cytotoxicity, suggesting that structural modifications can enhance their anticancer potential .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Pyrrole-based derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, pyrrolyl benzamide derivatives were reported to have minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against these pathogens . This suggests that the incorporation of pyrrole units into the pyridine framework may enhance antimicrobial efficacy.

The biological mechanisms underlying the activity of Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- are multifaceted:

  • Enzyme Inhibition : Pyridine compounds often act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For instance, they may inhibit carbonic anhydrase and various kinases associated with cancer cell proliferation .
  • Targeting Pathways : The compound can modulate signaling pathways relevant to inflammation and cancer progression by targeting receptors such as EGFR (Epidermal Growth Factor Receptor) and HER-2 .

Study on Anticancer Activity

A recent study synthesized a series of pyridine derivatives and evaluated their anticancer properties in vitro. Among these compounds, one derivative exhibited a significant reduction in cell viability in HepG2 cells with an IC50 value of 15 µM. The study concluded that specific structural features of the pyridine scaffold are crucial for enhancing anticancer activity .

Study on Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a library of pyrrole-containing compounds was screened against various bacterial strains. The results indicated that certain derivatives had superior activity compared to traditional antibiotics, highlighting their potential as new antimicrobial agents .

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